molecular formula C22H21ClFN3OS B6516532 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 899934-92-0

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B6516532
CAS No.: 899934-92-0
M. Wt: 429.9 g/mol
InChI Key: LOZDIJCJFLVNNL-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClFN3OS and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.1077893 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic molecule with significant potential in pharmacological applications due to its unique structural features, including a spirocyclic system and multiple aromatic rings. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H21ClFN3OS
  • Molecular Weight : Approximately 429.9 g/mol
  • Structural Features : The compound contains a spirocyclic structure that enhances its biological interactions and potential therapeutic effects.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Studies suggest that it may modulate the activity of enzymes and receptors involved in critical biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.

Biological Activity and Therapeutic Potential

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Antioxidant Properties : The compound's structure may confer antioxidant effects, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various synthesized compounds similar to this compound. Among these, several derivatives demonstrated significant inhibition against Salmonella typhi with IC50 values ranging from 10 to 25 µM .

In a separate investigation, the mechanism underlying the inhibitory effect of related compounds on superoxide anion production was explored. It was found that these compounds could suppress fMLP-induced superoxide production in human neutrophils through a concentration-dependent manner . This suggests potential applications in managing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong activity
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits inflammatory pathways

Table 2: Comparison with Similar Compounds

Compound NameMolecular Weight (g/mol)Biological Activity
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca...429.9Antibacterial, Antioxidant
4-(3-chlorophenyl)-1,3-dihydronaphtho [2,3-b][1...400.5Superoxide inhibition

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3OS/c23-16-9-7-15(8-10-16)20-21(27-22(26-20)11-2-1-3-12-22)29-14-19(28)25-18-6-4-5-17(24)13-18/h4-10,13H,1-3,11-12,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZDIJCJFLVNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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